Evenamide - 1092977-61-1

Evenamide

Catalog Number: EVT-267963
CAS Number: 1092977-61-1
Molecular Formula: C16H26N2O2
Molecular Weight: 278.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Evenamide, formerly known as NW-3509, is a novel chemical entity investigated for its potential as an antipsychotic drug. [, , , ] It belongs to a class of drugs known as voltage-gated sodium channel blockers. [] While traditional antipsychotics primarily target dopamine and serotonin receptors, Evenamide's unique mechanism of action involves modulating glutamate release in the brain. [, , , ] This distinct approach positions Evenamide as a potential therapeutic option for individuals with schizophrenia who do not respond adequately to conventional treatments. [, , ]

Mechanism of Action

Evenamide primarily acts by selectively inhibiting voltage-gated sodium channels in the brain. [, , ] This inhibition modulates the release of glutamate, a neurotransmitter implicated in the pathophysiology of schizophrenia. [, , , ] Unlike traditional antipsychotics that target dopamine and serotonin pathways, Evenamide focuses on normalizing aberrant glutamate transmission. [, , ] By modulating glutamate release, Evenamide aims to improve symptoms of schizophrenia, particularly in individuals who have shown inadequate response to conventional antipsychotic medications. [, , , ] Preclinical studies suggest Evenamide's efficacy in reversing schizophrenia-related deficits induced by substances like ketamine and phencyclidine, further supporting its role in modulating glutamate transmission. [, ]

Applications

Evenamide's primary application in scientific research is its investigation as a potential treatment for schizophrenia, particularly treatment-resistant schizophrenia (TRS). [, , , ] Clinical trials have explored its use as an add-on therapy to existing antipsychotic medications in patients who have shown inadequate response to those medications alone. [, , , ]

  • Treatment-Resistant Schizophrenia: Evenamide has shown promise in improving both positive and negative symptoms of TRS when used as an add-on therapy. [, , , , ] This is particularly significant as TRS poses a substantial challenge in schizophrenia management, often leading to increased morbidity and poor quality of life. []
  • Glutamate Modulation: Evenamide's unique mechanism of action, targeting glutamate release, sets it apart from conventional antipsychotics. This distinct approach makes it a valuable tool for studying the role of glutamate dysregulation in schizophrenia and exploring novel treatment strategies for this complex disorder. [, , , ]
Future Directions
  • Larger-scale Clinical Trials: Further research involving larger patient populations is needed to confirm the efficacy and long-term safety profile of Evenamide in treating schizophrenia. [, ]
  • Optimizing Dosing Regimens: Future studies should aim to determine the optimal dosing strategies for Evenamide, both as monotherapy and as an add-on therapy, to maximize its therapeutic benefits. []
  • Investigating Cognitive Enhancement: Exploring Evenamide's potential to improve cognitive function in individuals with schizophrenia, an area often inadequately addressed by current treatments, is a promising avenue for future research. []

Risperidone

  • Relevance: Risperidone was used as a background antipsychotic medication in clinical trials investigating evenamide as an add-on therapy for patients with schizophrenia. The studies aimed to determine if evenamide could improve symptoms in patients who had an inadequate response to risperidone or other antipsychotics. This approach suggests that evenamide might offer additional therapeutic benefits through mechanisms distinct from those of risperidone, potentially targeting glutamate dysregulation. [, ]

Aripiprazole

  • Relevance: Similar to risperidone, aripiprazole served as a background antipsychotic in clinical trials evaluating evenamide as an add-on therapy for schizophrenia. The co-administration of evenamide with aripiprazole aimed to investigate potential synergistic effects and address treatment resistance in patients not adequately responding to aripiprazole alone. [, ]

Clozapine

  • Relevance: Clozapine is considered a gold standard treatment for treatment-resistant schizophrenia, and evenamide has been investigated as a potential alternative or adjunct therapy for this patient population. In preclinical studies, evenamide demonstrated similar effects to clozapine in reversing specific deficits induced by NMDA receptor antagonists, suggesting a shared ability to modulate glutamatergic transmission. [, ]

Ketamine

  • Relevance: Ketamine is known to induce psychotic-like symptoms by blocking NMDA receptors, a mechanism implicated in schizophrenia. In preclinical studies, evenamide effectively reversed ketamine-induced deficits in sensory motor gating (prepulse inhibition), a measure of information processing often impaired in schizophrenia. These findings suggest that evenamide's modulation of glutamate release might counteract the disruptions caused by NMDA receptor hypofunction, a potential underlying factor in schizophrenia. [, ]

Phencyclidine (PCP)

  • Relevance: Like ketamine, PCP is used in preclinical research to model certain aspects of schizophrenia due to its ability to disrupt NMDA receptor function. Evenamide has been shown to reverse PCP-induced deficits in prepulse inhibition and social interaction, further supporting its potential to address glutamatergic abnormalities associated with schizophrenia. []

Properties

CAS Number

1092977-61-1

Product Name

Evenamide

IUPAC Name

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

InChI

InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3

InChI Key

GRHBODILPPXVKN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

NW-3509; NW 3509; NW3509; NW-3509A; Evenamide

Canonical SMILES

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.